molecular formula C16H17N5O2 B13947892 2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline

2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline

Cat. No.: B13947892
M. Wt: 311.34 g/mol
InChI Key: HYEROFJPLYQMLN-UHFFFAOYSA-N
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Description

2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of an amino group at the 2-position, a 3,4-dimethoxyphenyl group at the 6-position, and a hydrazino group at the 4-position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, base catalysts.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Alkylated or acylated quinazoline derivatives.

Scientific Research Applications

2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(2,4-dimethoxyphenyl)-4-hydrazino-quinazoline
  • 2-Amino-6-(3,4-dihydroxyphenyl)-4-hydrazino-quinazoline
  • 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylquinazoline

Uniqueness

2-Amino-6-(3,4-dimethoxyphenyl)-4-hydrazino-quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets, while the hydrazino group provides additional sites for chemical modification and functionalization .

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-4-hydrazinylquinazolin-2-amine

InChI

InChI=1S/C16H17N5O2/c1-22-13-6-4-10(8-14(13)23-2)9-3-5-12-11(7-9)15(21-18)20-16(17)19-12/h3-8H,18H2,1-2H3,(H3,17,19,20,21)

InChI Key

HYEROFJPLYQMLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)N=C(N=C3NN)N)OC

Origin of Product

United States

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